1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone
Description
Properties
IUPAC Name |
(3Z)-1-(4-chlorophenyl)-3-(dimethylaminomethylidene)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-15(2)9-10-7-8-16(13(10)17)12-5-3-11(14)4-6-12/h3-6,9H,7-8H2,1-2H3/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVKOFSVANEQT-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, dimethylamine, and pyrrolidinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the formation of the desired product. Common bases include sodium hydroxide or potassium carbonate.
Synthetic Route: The reaction proceeds through a condensation reaction, where the 4-chlorobenzaldehyde reacts with dimethylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with pyrrolidinone to yield the final product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiepileptic Agents
Research has indicated that derivatives of pyrrolidinones, including compounds similar to 1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone, may exhibit antiepileptic properties. For instance, studies have shown that modifications to the pyrrolidinone structure can lead to enhanced binding affinity at specific brain receptors associated with seizure control .
2. Neuropharmacological Effects
The compound's structural analogs have been investigated for their potential neuroprotective effects. The mechanism involves selective modulation of neurotransmitter systems, which may offer therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders .
Pharmacological Studies
1. Drug Metabolism and Toxicology
The metabolism of this compound has been studied in the context of drug interactions and toxicity. In vitro studies have demonstrated that the compound undergoes significant biotransformation, yielding various metabolites that could influence its pharmacological profile and toxicity .
2. Detection in Biological Samples
Recent advancements in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have facilitated the detection of this compound and its metabolites in biological matrices. This capability is crucial for forensic toxicology, particularly in monitoring substance abuse involving new psychoactive substances .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.
Pathways Involved: The compound’s effects on cellular pathways can result in various biological outcomes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. These effects are studied to understand the compound’s therapeutic potential and safety profile.
Comparison with Similar Compounds
Research Findings and Implications
- Cytotoxicity: While direct data on the target compound is lacking, structurally related chalcones and triazines show cytotoxicity, suggesting that the dimethylamino-pyrrolidinone hybrid could exhibit enhanced or unique activity due to improved solubility or target binding .
- Crystallography: The rigid pyrrolidinone core may offer advantages in crystallinity over flexible chalcones, as seen in the dihedral angle variations of chalcone derivatives .
- SAR Insights: Halogen Position: Para-substitution (4-Cl) may optimize electronic effects compared to meta (3-Cl) or dihalogenated analogs. Heterocycle Choice: Pyrrolidinones vs. triazines or chalcones influence hydrogen-bonding capacity and metabolic stability.
Biological Activity
1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone, with the CAS number 56468-67-8, is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C₁₃H₁₅ClN₂O. Its structure features a pyrrolidinone ring substituted with a 4-chlorophenyl group and a dimethylaminomethylene moiety. This unique configuration is pivotal in determining its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrrolidine derivatives, including this compound. In vitro tests have shown that certain pyrrolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrolidine derivative A | 0.0039 | S. aureus |
| Pyrrolidine derivative B | 0.025 | E. coli |
Enzyme Inhibition
This compound also shows promise as an enzyme inhibitor. Studies evaluating related pyrrolidine derivatives have indicated strong inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. These findings suggest potential applications in treating conditions like Alzheimer's disease and bacterial infections .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Antibacterial Mechanism : The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and disruption of bacterial cell walls.
- Enzyme Inhibition : The dimethylaminomethylene moiety likely interacts with the active sites of target enzymes, leading to competitive inhibition.
Study on Antibacterial Efficacy
A recent study focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with varying degrees of efficacy against other strains .
Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in bacterial resistance mechanisms. These studies revealed favorable binding affinities, suggesting that structural modifications could further enhance its antibacterial properties .
Q & A
Q. What protocols validate conflicting bioactivity data across cell-based assays?
- Methodological Answer :
- Dose-Response Curves : Generate IC₅₀ values in triplicate using orthogonal assays (e.g., MTT and ATP-lite).
- Off-Target Screening : Test against cytochrome P450 isoforms to rule out false positives.
- Meta-Analysis : Compare data with structurally related compounds (e.g., pyridopyrimidine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
